1-ethyl-2-(1H-imidazol-2-yl)piperazine physical and chemical properties
1-ethyl-2-(1H-imidazol-2-yl)piperazine physical and chemical properties
An In-depth Technical Guide to 1-ethyl-2-(1H-imidazol-2-yl)piperazine: Properties, Synthesis, and Applications
Introduction
1-ethyl-2-(1H-imidazol-2-yl)piperazine is a heterocyclic organic compound that incorporates two key pharmacophores: an imidazole ring and a piperazine ring. This unique structural combination makes it a molecule of significant interest in medicinal chemistry and drug development. The imidazole moiety is a common feature in many biologically active compounds, while the piperazine ring is a prevalent scaffold in numerous approved drugs, valued for its ability to improve pharmacokinetic properties such as solubility and bioavailability. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 1-ethyl-2-(1H-imidazol-2-yl)piperazine, intended for researchers, scientists, and professionals in the field of drug development.
The presence of both a basic piperazine ring and an aromatic imidazole ring imparts a distinct set of physicochemical characteristics to the molecule, influencing its interaction with biological targets. Understanding these properties is crucial for its application as a building block in the synthesis of more complex therapeutic agents or as a ligand in biochemical assays.
Chemical Identity and Structure
The fundamental identity of a compound is defined by its structure and associated identifiers.
Caption: 2D structure of 1-ethyl-2-(1H-imidazol-2-yl)piperazine.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1508973-46-3[1][2] |
| Molecular Formula | C₉H₁₆N₄[1][2] |
| Molecular Weight | 180.255 g/mol [2] |
| IUPAC Name | 1-ethyl-2-(1H-imidazol-2-yl)piperazine |
| InChI | InChI=1S/C9H16N4/c1-2-13-6-5-10-7-8(13)9-11-3-4-12-9/h3-4,8,10H,2,5-7H2,1H3,(H,11,12)[2] |
| InChIKey | HTSARYGPGGALSF-UHFFFAOYSA-N[2] |
| SMILES | CCN1CCNCC1c1ncc[nH]1[2] |
Physicochemical Properties
The physicochemical properties of 1-ethyl-2-(1H-imidazol-2-yl)piperazine are pivotal for its behavior in both chemical reactions and biological systems.
Table 2: Core Physicochemical Data
| Property | Value/Description | Rationale and Insights |
| Appearance | Typically supplied as a powder. | The solid state is common for organic molecules of this molecular weight with hydrogen bonding capabilities. |
| Solubility | Predicted to have moderate aqueous solubility (e.g., ~10 mg/mL in PBS).[3] | The piperazine and imidazole rings contain nitrogen atoms capable of hydrogen bonding, which enhances water solubility. However, the ethyl group and the carbon backbone introduce some lipophilicity. |
| Predicted logP | 1.8[3] | This value suggests a degree of lipophilicity, which is crucial for penetrating biological membranes. The ethyl group contributes to a higher logP compared to an unsubstituted analogue.[3] |
| pKa | Not experimentally determined. Estimated pKa values would be ~5-7 for the imidazole ring and ~9-10 for the piperazine secondary amine. | Piperazine itself has pKa values of approximately 5.35 and 9.73.[4] The ethyl group on one of the piperazine nitrogens is expected to slightly lower these values due to electronic effects.[5] This dual basicity allows the molecule to be protonated at physiological pH, which can influence its solubility and receptor interactions. |
| Stability | Stable at 2–8°C. Piperazine derivatives may be sensitive to light and moisture.[3] | Standard storage conditions for many amine-containing heterocyclic compounds. Protection from light and moisture is recommended to prevent degradation. |
Synthesis and Purification
The synthesis of 1-ethyl-2-(1H-imidazol-2-yl)piperazine can be approached through several established organic chemistry methodologies. A common and effective route involves nucleophilic substitution.
Synthetic Pathway: Nucleophilic Substitution
This method relies on the reaction between an electrophilic imidazole intermediate and piperazine as the nucleophile.
Caption: General workflow for synthesis via nucleophilic substitution.
Detailed Experimental Protocol (Exemplary)
Objective: To synthesize 1-ethyl-2-(1H-imidazol-2-yl)piperazine.
Methodology:
-
Preparation of the Electrophile: 1-ethyl-1H-imidazole is functionalized at the 2-position. This can be achieved by reacting it with a suitable halogenating agent (e.g., N-bromosuccinimide) or by converting a 2-lithio intermediate. This creates a good leaving group at the desired position.
-
Nucleophilic Substitution Reaction:
-
In a round-bottom flask, dissolve the electrophilic imidazole intermediate in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3]
-
Add an excess of piperazine to the solution. Piperazine acts as the nucleophile, displacing the leaving group. Using an excess of piperazine helps to minimize di-substitution.
-
Add a non-nucleophilic base, such as triethylamine, to scavenge the acid formed during the reaction.[3]
-
Heat the reaction mixture, typically between 60–100 °C, and monitor its progress using Thin-Layer Chromatography (TLC).[3]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous work-up to remove the solvent and excess reagents. This typically involves partitioning the mixture between an organic solvent (like ethyl acetate) and water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a solvent gradient (e.g., ethyl acetate/hexane or dichloromethane/methanol) to isolate the pure 1-ethyl-2-(1H-imidazol-2-yl)piperazine.[3] Yields for similar reactions are often in the range of 70-85%.[3]
-
Analytical Characterization and Spectral Data
A combination of spectroscopic techniques is essential to confirm the structure and purity of the synthesized compound.
Table 3: Expected Spectral Data
| Technique | Expected Observations |
| ¹H NMR | - Ethyl Group: A triplet signal around δ 1.2–1.5 ppm (CH₃) and a quartet for the CH₂ group.[3] - Imidazole Protons: Signals in the aromatic region, typically between δ 7.2–7.5 ppm.[3] - Piperazine Protons: A series of multiplets in the aliphatic region, corresponding to the four CH₂ groups. |
| ¹³C NMR | - Signals corresponding to the ethyl group, the four distinct carbons of the piperazine ring, and the three carbons of the imidazole ring. |
| IR Spectroscopy | - C=N stretching from the imidazole ring around 1600 cm⁻¹.[3] - N-H bending from the piperazine secondary amine around 1450 cm⁻¹.[3] - C-H stretching from the aliphatic and aromatic components. |
| Mass Spectrometry (MS) | - A molecular ion peak [M+H]⁺ that validates the molecular weight (180.255 g/mol ). |
Reactivity and Biological Significance
The chemical reactivity of 1-ethyl-2-(1H-imidazol-2-yl)piperazine is governed by its functional groups. The secondary amine of the piperazine ring can be further alkylated, acylated, or used in other coupling reactions, making it a versatile building block. The imidazole ring can undergo electrophilic substitution, although it is generally less reactive than other aromatic systems.[3]
Applications and Research Interest
-
Medicinal Chemistry Building Block: This compound serves as a valuable scaffold for the synthesis of more complex molecules with potential therapeutic properties, including antimicrobial and anticancer activities.[3]
-
Ligand for Biochemical Assays: The nitrogen-rich structure allows it to act as a ligand, potentially binding to enzymes or receptors and modulating their activity.[3]
-
Development of Novel Materials: It can be utilized in the development of new materials and catalysts.[3]
The combination of imidazole and piperazine moieties is found in compounds investigated for a wide range of biological activities, from anticancer agents to receptor modulators.[3][6]
Safety and Handling
As with any chemical compound used in a research setting, proper safety precautions are essential.
-
Hazard Statements: This compound is associated with the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]
-
Usage: It is intended for Research Use Only and is not for diagnostic, therapeutic, human, or veterinary use.[3][7]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, such as a chemical fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
SDS: Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety and handling information before use.
References
-
1-[(1-ethyl-1H-imidazol-2-yl)methyl]piperazine.
-
1-ethyl-2-(1H-imidazol-2-yl)piperazine.
-
1-ethyl-2-(1H-imidazol-2-yl)piperazine.
-
1-[1-(1H-imidazol-2-yl)ethyl]piperidine-2,6-dione.
-
1-Ethyl-2-(1H-imidazol-2-yl)piperazine.
-
Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents.
-
1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone hydrochloride.
-
pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
-
Empagliflozin.
-
Electronic supplementary information (ESI) One-pot synthesis of imidazolinium salts via ring opening of tetrahydrofuran.
-
Piperazine, 1,1'-(1,2-ethanediyl)bis-.
-
p K a Values of Some Piperazines at (298, 303, 313, and 323) K.
-
Piperazine.
-
Empagliflozin.
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Empagliflozin.
-
Empagliflozin.
-
Table 2 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
-
Empagliflozin.
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
-
The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities.
-
THE USES OF ETHYL 2-(1H-BENZO[D]IMIDAZOL-2-YL)ACETATE TO SYNTHESIS PYRAZOLE, THIOPHENE, PYRIDINE AND COUMARIN DERIVATIVES WITH A.
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Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing.
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
-
NMR Spectroscopy :: 1H NMR Chemical Shifts.
-
Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation.
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